molecular formula C18H21NO5S2 B10926276 2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10926276
M. Wt: 395.5 g/mol
InChI Key: YJXRRFVPOUNCEB-UHFFFAOYSA-N
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Description

2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-O-methyl 4-O-propyl 5-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H21NO5S2/c1-6-7-24-17(21)13-10(3)14(18(22)23-5)26-16(13)19-15(20)12-8-9(2)11(4)25-12/h8H,6-7H2,1-5H3,(H,19,20)

InChI Key

YJXRRFVPOUNCEB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

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